N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

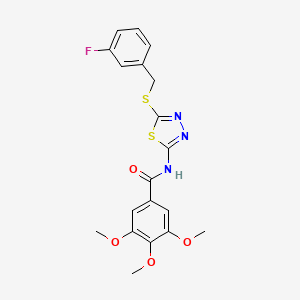

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group at position 5 and a 3,4,5-trimethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its role in enhancing pharmacological activities, including antimicrobial and antitumor properties. The 3-fluorobenzylthio substituent introduces electronic and steric effects that may influence binding affinity and metabolic stability, while the 3,4,5-trimethoxybenzamide group is associated with improved membrane permeability and target interaction in medicinal chemistry .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-5-4-6-13(20)7-11/h4-9H,10H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONXEORYFVGSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorobenzyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of novel compounds with tailored properties.

Biology

Research indicates that compounds containing the thiadiazole scaffold exhibit a range of biological activities. This compound has been studied for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines and exhibit antibacterial activity against various pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its interactions with specific biological targets such as enzymes and receptors. The potential therapeutic applications include:

- Anticancer Agents : The compound's structural features may allow it to interact with cancer cell pathways effectively.

- Antimicrobial Agents : Its ability to disrupt microbial growth makes it a candidate for developing new antibiotics.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of advanced materials such as:

- Polymers : Its unique chemical properties can enhance the performance characteristics of polymeric materials.

- Coatings : The compound may be used in formulations that require specific chemical resistance or stability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy : Research showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and fluorobenzyl moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Structurally analogous compounds share the 1,3,4-thiadiazole scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key examples include:

Key Observations :

- Melting Points : Derivatives with bulkier substituents (e.g., benzylthio) exhibit lower melting points (~133–135°C), while smaller groups (e.g., ethylthio) result in higher melting points (168–170°C), suggesting differences in crystallinity .

2.2.1. Antitumor Activity

- Compound 18 (a 2,4-dioxothiazolidine-5-acetic acid derivative): Exhibited IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), outperforming earlier analogs in cytotoxicity .

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide : Demonstrated enhanced activity against MCF-7 cells compared to methylthio or ethylthio variants, highlighting the role of halogenated substituents in tumor cell inhibition .

2.2.2. Antimicrobial Activity

- 5c and 5d (1,3,5-thiadiazine-2-thione derivatives): Showed moderate-to-high activity against Staphylococcus aureus (MIC: 8–16 µg/mL), with the 4-chlorobenzylthio analog (5d) being more potent than the 4-methylbenzylthio derivative (5c) .

- Compound 5j : Achieved 85% inhibition of Escherichia coli at 32 µg/mL, suggesting that electron-deficient substituents enhance antibacterial efficacy .

Key Differences :

- The use of 3-fluorobenzyl chloride in the target compound’s synthesis may require optimized reaction conditions due to fluorine’s electronegativity, compared to non-halogenated benzyl halides .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The structural formula of this compound can be represented as follows:

This structure features a thiadiazole ring that is crucial for its biological activity. The presence of the 3-fluorobenzyl group enhances its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that thiadiazole derivatives exhibit a wide range of biological activities. The specific compound has shown potential in several areas:

- Anticancer Activity : Thiadiazole derivatives are known for their anticancer properties. Studies have demonstrated that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of caspases involved in the apoptotic pathway .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research suggests that thiadiazoles can inhibit inflammatory mediators and pathways, contributing to reduced tissue damage in inflammatory conditions.

- Antimicrobial Properties : Thiadiazole derivatives have been studied for their antimicrobial activities against various pathogens. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation. For instance, it has been shown to inhibit caspase-3 and caspase-9, leading to reduced apoptosis in certain cellular models .

- Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating signaling pathways that regulate cell growth and survival.

- Cell Membrane Disruption : The structural components allow for interaction with cellular membranes, potentially leading to cell lysis or altered function.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions.

- Step 2: Introduction of the 3-fluorobenzylthio group via nucleophilic substitution or thiol-ene coupling.

- Step 3: Coupling the thiadiazole intermediate with 3,4,5-trimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF . Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or DCM for coupling), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify protons and carbons in the thiadiazole, fluorobenzyl, and trimethoxybenzamide moieties. For example, the methoxy (-OCH) protons resonate at ~3.8–4.0 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Peaks at ~1650–1680 cm confirm the amide C=O stretch, while 600–700 cm indicates C-S bonds in the thiadiazole ring .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Cell Lines: MCF-7 (breast cancer) and A549 (lung adenocarcinoma) are standard models for cytotoxicity screening. Dose-response assays (e.g., MTT) can determine IC values, with cisplatin as a positive control .

- Mechanistic Assays: Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to assess G2/M arrest, as seen in thiadiazole derivatives targeting CDK1 and cyclin A2 .

Q. How do structural modifications influence biological activity?

- Methoxy Substitutions: The 3,4,5-trimethoxybenzamide group enhances lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity. Reducing methoxy groups (e.g., to mono- or dimethoxy) decreases potency .

- Fluorobenzyl vs. Methylbenzyl: The 3-fluorobenzylthio group improves electron-withdrawing effects, stabilizing the thiadiazole ring and enhancing interaction with target proteins (e.g., aromatase or CDK1) compared to non-fluorinated analogs .

Q. What molecular mechanisms underpin its cytotoxic effects?

- Cell Cycle Arrest: Downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin A2 disrupts G2/M transition, as demonstrated in thiadiazole derivatives via Western blotting .

- Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) and suppression of Bcl-2, confirmed by qPCR and immunofluorescence .

- Aromatase Inhibition: Competitive binding to the enzyme’s active site, reducing estrogen synthesis in hormone-dependent cancers (IC values comparable to letrozole) .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Variable Assay Conditions: Standardize protocols (e.g., serum concentration, incubation time) to minimize batch-to-batch variability.

- Structural Confirmation: Re-validate compound purity via HPLC and spectroscopic methods to rule out degradation products .

- SAR Replication: Synthesize analogs with incremental substitutions (e.g., replacing 3-fluorobenzyl with 4-fluorobenzyl) to isolate structure-activity contributions .

Methodological Considerations

- Toxicity Profiling: Evaluate selectivity using non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to calculate therapeutic indices (TI = IC / IC) .

- In Silico Studies: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like CDK1 (PDB: 1HQ1) or aromatase (PDB: 3EQM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.